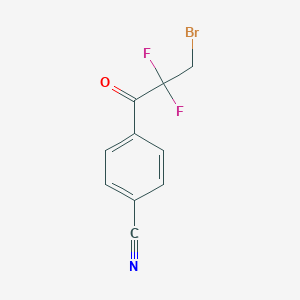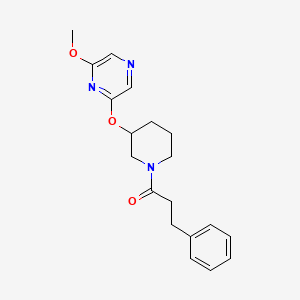
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. Common starting materials might include 6-methoxypyrazine, piperidine, and benzaldehyde derivatives. The process often involves:
Condensation Reactions: : Combining 6-methoxypyrazine with piperidine under controlled temperature and pressure conditions to form an intermediate product.
Nucleophilic Substitution: : Introducing the phenylpropanone moiety to the intermediate under basic or acidic conditions.
Purification: : Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Industrial Production Methods
Scaling up the production might involve:
Batch Processing: : Optimizing conditions in reactors to produce larger quantities.
Continuous Flow Chemistry: : Streamlining the synthesis process to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: : Introducing oxidizing agents to convert the compound into different oxidation states.
Reduction: : Using reducing agents to modify the structure, potentially leading to new derivatives.
Substitution: : Reacting with nucleophiles or electrophiles to replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral media.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium (Pd) catalysts.
Substitution: : Halogens, nitrates, and other electrophilic agents under controlled temperatures.
Major Products
Oxidation Products: : Possible formation of carboxylic acids or ketones.
Reduction Products: : Formation of alcohols or hydrocarbons.
Substitution Products: : Derivatives with varying functional groups depending on the substituent introduced.
科学研究应用
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has diverse research applications, including:
Chemistry: : Studying reaction mechanisms, synthesis of novel compounds, and catalytic properties.
Biology: : Investigating interactions with biological molecules and potential therapeutic effects.
Medicine: : Exploring pharmacological activities and drug development prospects.
Industry: : Utilizing its chemical properties for materials science, including the development of novel materials.
作用机制
The compound's mechanism of action can be understood by:
Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Participating in metabolic or signaling pathways, influencing biological processes.
相似化合物的比较
When compared with structurally similar compounds, such as:
1-(3-((6-Chloropyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
1-(3-((6-Methoxyphenyl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: stands out due to its unique combination of a pyrazine ring with methoxy substitution, piperidine ring, and phenylpropanone moiety. This unique structure might offer distinctive chemical reactivity and biological interactions.
Unique Characteristics
Pyrazine Ring: : Offering a distinct interaction profile.
Methoxy Substitution: : Influencing solubility and reactivity.
Piperidine Ring: : Providing structural stability and flexibility.
Feel free to ask more about any specific aspect or other compounds!
属性
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-12-20-13-18(21-17)25-16-8-5-11-22(14-16)19(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPBNMESVOQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-3-nitrobenzamide](/img/structure/B2517157.png)
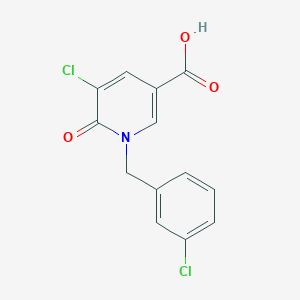
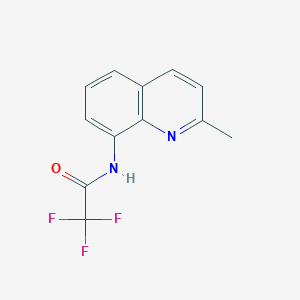
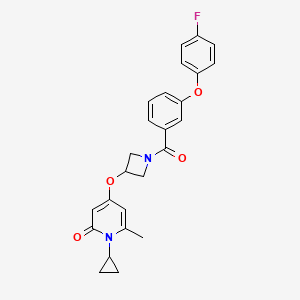
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2517169.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)
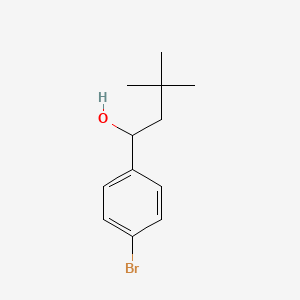

![1-(4-fluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)
